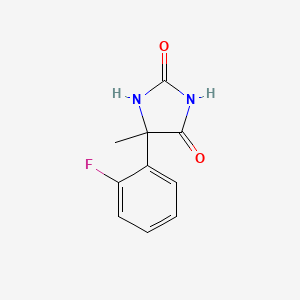

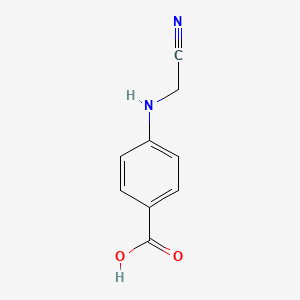

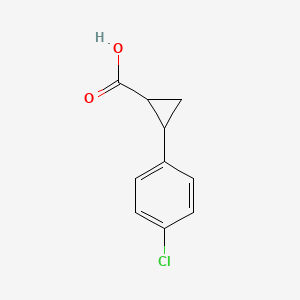

![molecular formula C14H9BrClN B1346418 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile CAS No. 887268-24-8](/img/structure/B1346418.png)

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various coupling reactions to form carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a bromine atom attached to a methyl group. In the case of biphenyl compounds, two phenyl rings are connected .Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can participate in various coupling reactions to form carbon-carbon bonds .Physical And Chemical Properties Analysis

Bromomethyl compounds typically have a molecular weight around 247.130 Da . They are usually solid at room temperature .Scientific Research Applications

Material Science Applications

Research on brominated compounds, especially those used in the production of plastic scintillators, such as the study by Salimgareeva and Kolesov (2005), demonstrates the potential utility of brominated biphenyl derivatives in enhancing material properties. These materials are important for their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. The ability to modify these characteristics through the incorporation of different brominated compounds suggests potential research applications for "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile" in developing novel scintillation materials or improving existing ones (Salimgareeva & Kolesov, 2005).

Environmental Science and Remediation

The study on the remediation of polychlorinated biphenyls (PCBs) in contaminated soils and sediments highlights the importance of understanding the behavior and treatment of brominated compounds in environmental contexts. Jing, Fusi, and Kjellerup (2018) review various remediation solutions including microbial degradation and chemical treatments. This suggests potential environmental applications for brominated biphenyl derivatives, including "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile", in the remediation of contaminated sites or in studies aimed at understanding the environmental fate of such compounds (Jing, Fusi, & Kjellerup, 2018).

Organic Synthesis and Chemical Research

The synthesis and application of brominated biphenyls, as discussed by Qiu et al. (2009), provide a foundation for exploring the chemical properties and reactivity of "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile". The development of practical synthetic methods and the potential for such compounds to serve as intermediates in the manufacture of pharmaceuticals or other chemical materials indicate significant research potential. The methodology outlined by Qiu and colleagues for synthesizing 2-Fluoro-4-bromobiphenyl exemplifies the type of research that could be applied to exploring the synthesis and applications of "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile" (Qiu et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNGLBMFKPBGJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

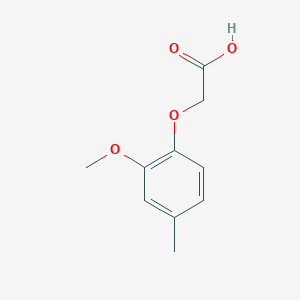

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)

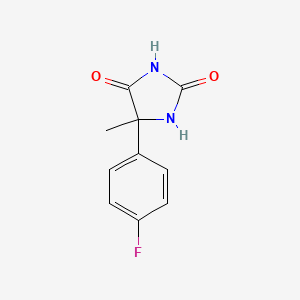

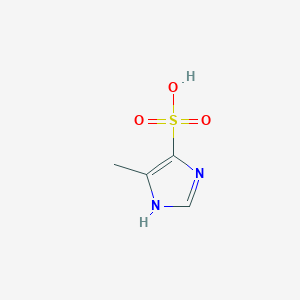

![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)

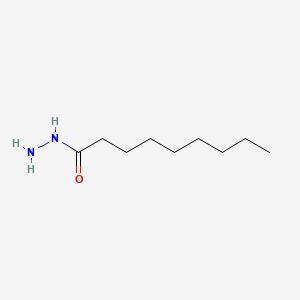

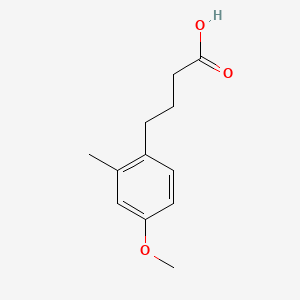

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)